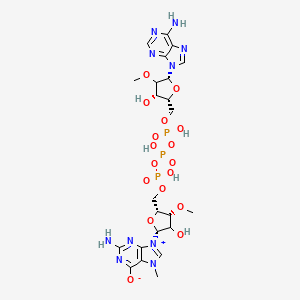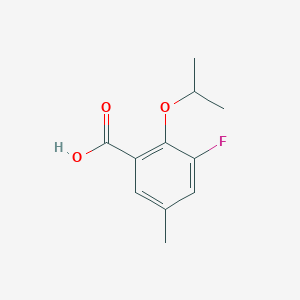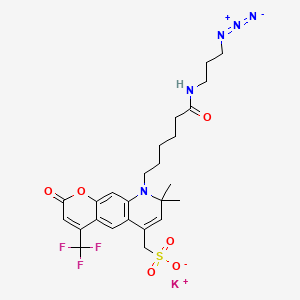
N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a methoxyethyl group and a tetrahydropyran-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine typically involves multiple steps:
Formation of the Benzene Ring Substituents: The starting material, a benzene derivative, is subjected to electrophilic aromatic substitution to introduce the methoxyethyl and tetrahydropyran-2-yloxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the benzene ring or the amine groups, potentially forming more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the benzene ring is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or materials.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly if the compound exhibits bioactivity against specific targets.
Industry
In the industrial sector, the compound might be used in the production of polymers, coatings, or other materials with specialized properties.
Mécanisme D'action
The mechanism by which N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(2-Methoxyethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine: Unique due to its specific substituents and potential bioactivity.
This compound: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H22N2O3 |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
2-N-(2-methoxyethyl)-4-(oxan-2-yloxy)benzene-1,2-diamine |
InChI |
InChI=1S/C14H22N2O3/c1-17-9-7-16-13-10-11(5-6-12(13)15)19-14-4-2-3-8-18-14/h5-6,10,14,16H,2-4,7-9,15H2,1H3 |
Clé InChI |
SRNQQQHGEZQBCY-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=C(C=CC(=C1)OC2CCCCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


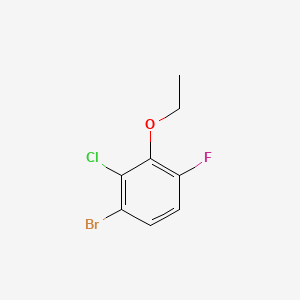
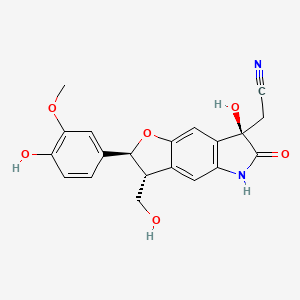
![(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone](/img/structure/B14764792.png)


![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)


![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)

![(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol](/img/structure/B14764847.png)
